3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran
Description
Properties
CAS No. |
6628-71-3 |
|---|---|
Molecular Formula |
C23H17BrO2 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran |
InChI |
InChI=1S/C23H17BrO2/c1-25-19-14-12-18(13-15-19)23-21(24)20(16-8-4-2-5-9-16)22(26-23)17-10-6-3-7-11-17/h2-15H,1H3 |
InChI Key |
WIDDTCYCMVKLQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Property Comparison
Key Observations:
- Substituent Positioning: The bromine in the target compound at position 3 contrasts with its placement at position 5 in the benzofuran analog . This positional difference may alter electronic distribution and steric interactions in binding environments.
- Electron-Donating vs. In contrast, the sulfinyl and fluorine groups in the benzofuran analog introduce electron-withdrawing effects, which could modulate reactivity and metabolic stability .
- Steric Effects: The diphenyl groups at positions 4 and 5 in the target compound increase steric hindrance compared to the trimethyl groups in the benzofuran analog, likely influencing molecular packing in crystalline states and interaction with biological targets.
Pharmacological and Functional Comparisons
Brominated furan/benzofuran derivatives are widely studied for their bioactivity. For example:
- Antifungal Activity: The benzofuran analog in Table 1 () demonstrates moderate antifungal activity, attributed to the sulfinyl group’s ability to disrupt fungal membrane integrity .
- Antitumor Potential: Bromine’s role in DNA intercalation or alkylation is well-documented in halogenated aromatics. The diphenyl groups in the target compound could facilitate π-stacking with DNA bases, a mechanism observed in polyaromatic antitumor agents.
Biological Activity
3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound 3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran features a furan ring substituted with bromine and methoxyphenyl groups. Its structural complexity contributes to its diverse biological activities. The molecular formula is C22H19BrO, and it has a molecular weight of approximately 397.29 g/mol.
Antimicrobial Activity
Research has indicated that compounds similar to 3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiparasitic Activity
The compound's structural analogs have demonstrated antiprotozoal activity. For example, dicationic compounds derived from similar structures have shown efficacy against Pneumocystis carinii pneumonia (PCP), a common opportunistic infection in immunocompromised patients . These compounds interact with DNA through minor groove binding, which inhibits topoisomerase II activity and disrupts DNA replication .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of various furan derivatives, including those similar to 3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran. The results indicated that these compounds showed varying degrees of inhibition against Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antiparasitic Efficacy : In vivo studies on dicationic derivatives revealed significant activity against Pneumocystis carinii. Compounds were administered at doses of 5 mg/kg, showing improved efficacy over conventional treatments like pentamidine with reduced toxicity .
The biological activity of 3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran can be attributed to several mechanisms:
- DNA Binding : The compound interacts with DNA through minor groove binding, which is crucial for its antiparasitic effects. This binding inhibits essential enzymes involved in DNA replication .
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .
Data Summary
Q & A
Q. What are the standard synthetic routes for 3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran?
The synthesis typically involves multi-step protocols, including bromination of precursor furans and coupling reactions. For example, substituted furans can be functionalized via Suzuki-Miyaura cross-coupling to introduce aryl groups at specific positions . Reaction optimization often requires controlled temperatures (e.g., 60–80°C) and catalysts like Pd(PPh₃)₄. Purification via column chromatography with ethyl acetate/hexane mixtures is critical to isolate the target compound .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.8–7.5 ppm range) .
- X-ray Crystallography : Used to resolve molecular geometry. Key parameters include planarity of the furan ring (mean deviation <0.01 Å) and dihedral angles between substituents (e.g., 29.58° between benzofuran and methylphenyl groups in analogous structures) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 0.001 Da) .
Q. What are the primary chemical reactivity features of this compound relevant to further derivatization?
The bromine atom at position 3 is highly reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira). The methoxyphenyl group directs electrophilic substitution, while the diphenylfuran core exhibits π-π stacking interactions, influencing solubility and crystallinity . Reactivity can be modulated by adjusting solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .
Advanced Research Questions
Q. How can discrepancies in synthetic yields be systematically investigated?
Yield variations often stem from competing side reactions (e.g., debromination or over-coupling). Methodological approaches include:
- Kinetic Monitoring : Using in situ IR or HPLC to track intermediate formation .
- Steric/Electronic Analysis : Electron-withdrawing substituents (e.g., methoxy groups) may slow coupling; steric hindrance from diphenyl groups can reduce reaction efficiency .
- Catalyst Screening : Testing Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to optimize turnover .
Q. What methodological considerations are critical for successful X-ray crystallographic analysis of this compound?
- Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals .
- Data Collection : High-resolution settings (e.g., Cu-Kα radiation, detector distance 50 mm) and low-temperature (100 K) stabilization minimize thermal motion artifacts .
- Hydrogen Bonding : Weak C–H⋯O interactions (2.40–2.60 Å) must be modeled to refine the structure accurately .
Q. How can computational chemistry predict and optimize the compound’s reactivity in cross-coupling reactions?
- DFT Calculations : Assess transition-state energies for bromine substitution pathways. For example, Fukui indices identify electrophilic/nucleophilic sites on the furan ring .
- Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMF stabilizes ionic intermediates) .
- Docking Studies : Evaluate steric compatibility with catalytic pockets (e.g., Pd(0) coordination geometry) .
Q. What experimental strategies are employed to evaluate its enzyme inhibition properties?
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays. Pre-incubation with ATP competitors controls for non-specific binding .
- Structure-Activity Relationships (SAR) : Compare inhibition potency of derivatives with varying substituents (e.g., replacing methoxy with hydroxy groups) .
- Molecular Dynamics (MD) : Simulate ligand-enzyme binding stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
